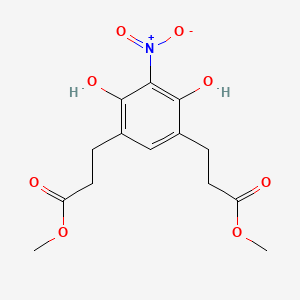![molecular formula C14H11N3OSe B14399935 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one CAS No. 89914-60-3](/img/structure/B14399935.png)
2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves the reaction of primary selenoamides with bisacyl chlorides in the presence of triethylamine (Et3N). For example, the reaction with malonyl chloride yields 6-hydroxy-1,3-selenazin-4-ones . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.
Organic Synthesis: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s electronic properties may make it useful in the development of novel materials for electronic and optoelectronic applications.
作用機序
The mechanism of action of 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one involves its interaction with biological targets through hydrogen bonding and π-π interactions. The selenium atom can act as an acceptor in hydrogen bonds, while the fused aromatic ring can form π-π interactions with biological targets . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone: This compound is similar in structure but contains sulfur instead of selenium.
4H-3,1-Benzothiazin-4-ones: These compounds contain sulfur and have been studied for their biological activities.
Uniqueness
The presence of selenium in 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one imparts unique chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and biological activity, making them valuable in various research applications.
特性
CAS番号 |
89914-60-3 |
|---|---|
分子式 |
C14H11N3OSe |
分子量 |
316.23 g/mol |
IUPAC名 |
2-(4-methylanilino)pyrido[3,2-e][1,3]selenazin-4-one |
InChI |
InChI=1S/C14H11N3OSe/c1-9-4-6-10(7-5-9)16-14-17-12(18)11-3-2-8-15-13(11)19-14/h2-8H,1H3,(H,16,17,18) |
InChIキー |
NWEVWVXBPUMFKL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C3=C([Se]2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


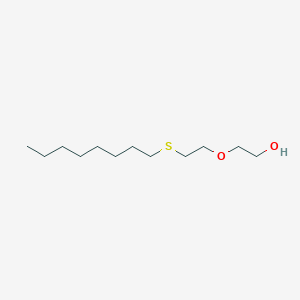
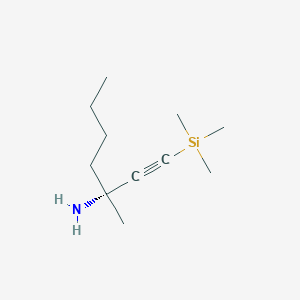
![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)



![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea](/img/structure/B14399887.png)
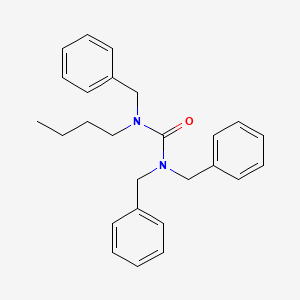
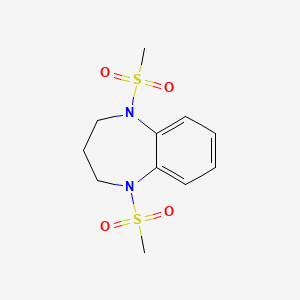
![3-[3-(4-Ethoxyphenyl)propyl]aniline](/img/structure/B14399900.png)
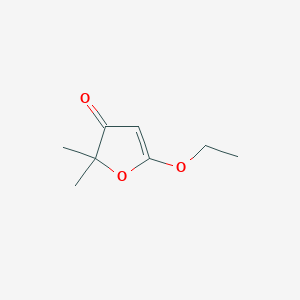
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol]](/img/structure/B14399917.png)
